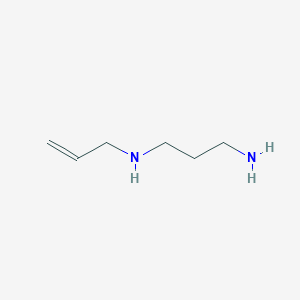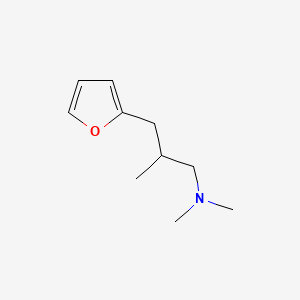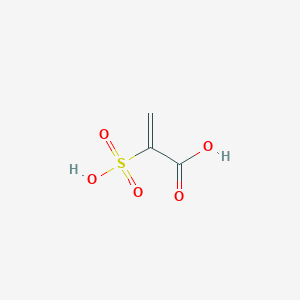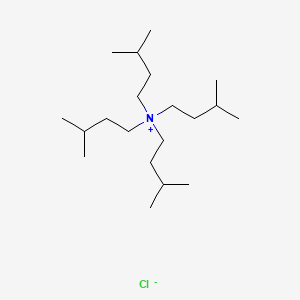![molecular formula C17H19N5O B14686805 4-[(2-ethylbenzimidazol-1-yl)methylamino]benzohydrazide CAS No. 36841-33-5](/img/structure/B14686805.png)
4-[(2-ethylbenzimidazol-1-yl)methylamino]benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2-ethylbenzimidazol-1-yl)methylamino]benzohydrazide is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The compound’s structure consists of a benzimidazole ring fused with a benzene ring, which is further substituted with an ethyl group and a benzohydrazide moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-ethylbenzimidazol-1-yl)methylamino]benzohydrazide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization. One common method involves the reaction of o-phenylenediamine with aromatic carboxylic acids in the presence of a strong dehydrating agent like polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester . The reaction is carried out under reflux conditions at temperatures ranging from 140°C to 220°C for several hours .
Industrial Production Methods
Industrial production of benzimidazole derivatives, including this compound, often employs microwave-assisted synthesis. This method involves heating a mixture of p-aminobenzoic acid and PPA in a microwave oven at specific irradiation power levels for short durations, resulting in high yields and reduced reaction times .
化学反応の分析
Types of Reactions
4-[(2-ethylbenzimidazol-1-yl)methylamino]benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Formation of benzimidazole N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
科学的研究の応用
4-[(2-ethylbenzimidazol-1-yl)methylamino]benzohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex benzimidazole derivatives.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Utilized in the development of new materials with specific properties, such as dyes and catalysts.
作用機序
The mechanism of action of 4-[(2-ethylbenzimidazol-1-yl)methylamino]benzohydrazide involves its interaction with various molecular targets and pathways. The benzimidazole moiety is known to interact with proteins and enzymes, leading to inhibition of their activity. This interaction can result in antimicrobial, anticancer, and anti-inflammatory effects . The compound may also induce apoptosis in cancer cells by activating specific signaling pathways .
類似化合物との比較
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
2-Phenylbenzimidazole: A derivative with a phenyl group substitution.
5,6-Dimethylbenzimidazole: A derivative with methyl groups at positions 5 and 6.
Uniqueness
4-[(2-ethylbenzimidazol-1-yl)methylamino]benzohydrazide is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the ethyl group and benzohydrazide moiety enhances its biological activity compared to simpler benzimidazole derivatives .
特性
CAS番号 |
36841-33-5 |
|---|---|
分子式 |
C17H19N5O |
分子量 |
309.4 g/mol |
IUPAC名 |
4-[(2-ethylbenzimidazol-1-yl)methylamino]benzohydrazide |
InChI |
InChI=1S/C17H19N5O/c1-2-16-20-14-5-3-4-6-15(14)22(16)11-19-13-9-7-12(8-10-13)17(23)21-18/h3-10,19H,2,11,18H2,1H3,(H,21,23) |
InChIキー |
FRYBTEYBUNNBCS-UHFFFAOYSA-N |
正規SMILES |
CCC1=NC2=CC=CC=C2N1CNC3=CC=C(C=C3)C(=O)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


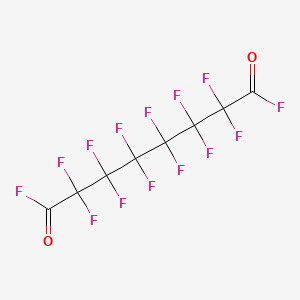
![4-[(4-Aminophenyl)methyl]aniline;1,3-dioxo-2-benzofuran-5-carboxylic acid;ethane-1,2-diol;terephthalic acid;1,3,5-tris(2-hydroxyethyl)-1,3,5-triazinane-2,4,6-trione](/img/structure/B14686733.png)
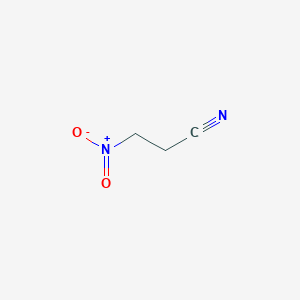
![2-[(4-Methylphenyl)sulfonyl]-3,6-dihydro-2h-1,2-thiazine 1-oxide](/img/structure/B14686741.png)

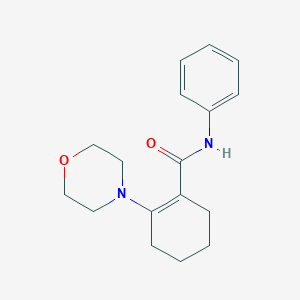
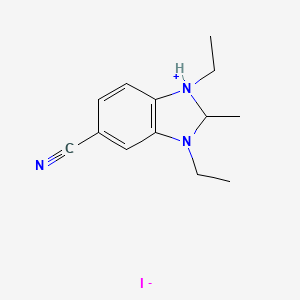
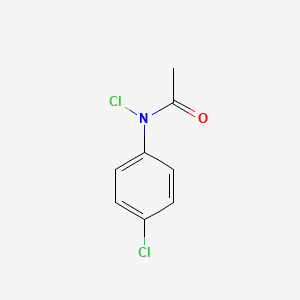
![2-{[4-(Diethylamino)but-2-yn-1-yl]oxy}ethan-1-ol](/img/structure/B14686785.png)
![Bis[2-(diethylamino)phenyl]methanone](/img/structure/B14686788.png)
